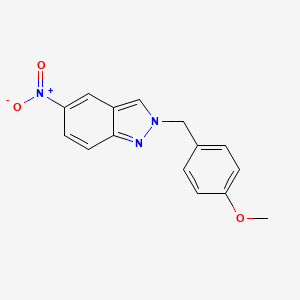

2-(4-Methoxybenzyl)-5-nitro-2H-indazole

Vue d'ensemble

Description

“2-(4-Methoxybenzyl)-5-nitro-2H-indazole” is a complex organic compound. It contains an indazole core, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring. The 2-position of the indazole is substituted with a 4-methoxybenzyl group, and the 5-position is substituted with a nitro group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring system, followed by the introduction of the 4-methoxybenzyl and nitro substituents. However, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring system, with the 4-methoxybenzyl and nitro substituents at the 2- and 5-positions, respectively. The methoxy and nitro groups are electron-donating and electron-withdrawing groups, respectively, which could have significant effects on the compound’s chemical reactivity.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the methoxy, benzyl, and nitro groups. The nitro group is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic attack. The methoxy group could potentially undergo demethylation reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups (like the nitro group) and the overall molecular size and shape would influence properties like solubility, melting point, and boiling point.Applications De Recherche Scientifique

Synthesis and Molecular Structure

2-(4-Methoxybenzyl)-5-nitro-2H-indazole has been synthesized and characterized, with a focus on its molecular structure. Ebert, Köckerling, and Mamat (2012) detailed the crystal and molecular structure of this compound, highlighting its crystallization in the triclinic space group P`1 with specific unit cell parameters. This research contributes to the understanding of the physical characteristics of this compound, which is crucial for its applications in various scientific fields (Ebert, Köckerling, & Mamat, 2012).

Chemical Biology and Medicinal Chemistry

Indazoles, including 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, are significant in chemical biology and medicinal chemistry due to their performance in biologically relevant applications. Zhu, Haddadin, and Kurth (2019) emphasized the importance of indazoles in these fields and described various synthetic methods for constructing 2H-indazoles and their derivatives, including the Davis-Beirut reaction. This highlights the compound's potential in the development of new medications or biological tools (Zhu, Haddadin, & Kurth, 2019).

Synthesis of Derivatives and Related Compounds

The synthesis of derivatives of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is a key area of research. For instance, the work by Kouakou et al. (2015) on the synthesis of alkylsulfanyl-indazole derivatives demonstrates the versatility of this compound in generating a range of chemical derivatives. This has implications for the development of new compounds with potential applications in various scientific and industrial fields (Kouakou et al., 2015).

Potential in Corrosion Inhibition

The compound's derivatives have also been studied for their potential in corrosion inhibition. Yan et al. (2017) investigated new triazoles, including derivatives of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, as corrosion inhibitors of mild steel in acidic environments. Their findings suggest potential industrial applications in protecting metals from corrosion, highlighting another avenue for the utilization of this compound (Yan et al., 2017).

Safety And Hazards

As with any chemical compound, handling “2-(4-Methoxybenzyl)-5-nitro-2H-indazole” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties under certain conditions. Always refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information.

Orientations Futures

The study of indazole derivatives is a vibrant field due to their diverse biological activities. Future research on “2-(4-Methoxybenzyl)-5-nitro-2H-indazole” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature references would be needed. Always consult a qualified chemist or researcher when working with new compounds.

Propriétés

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUOLGVSXMAVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyl)-5-nitro-2H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

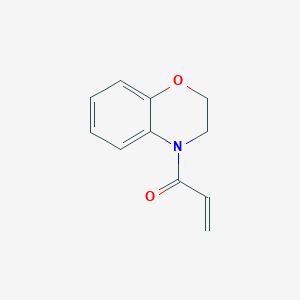

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)

![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)

![1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1418992.png)

![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)

![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethyl}aniline](/img/structure/B1419004.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)